molecular formula C8H8N2O4S B2826280 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid CAS No. 565165-53-9

2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid

Cat. No.: B2826280
CAS No.: 565165-53-9
M. Wt: 228.22
InChI Key: KKSJVTZTBFHYSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid is a bicyclic heterocyclic compound featuring a pyridine ring fused to a 1,2,4-thiadiazine system. This compound is commercially available for research purposes, though its specific biological or pharmacological applications remain uncharacterized in the provided evidence . Its structural uniqueness lies in the pyrido-thiadiazine fusion, distinguishing it from other triazine or thiadiazine derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S/c11-8(12)6-2-1-3-10-4-5-15(13,14)9-7(6)10/h1-3H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJVTZTBFHYSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N=C2N1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565165-53-9
Record name 2,2-dioxo-3H,4H-2lambda6-pyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazine ring.

    Reduction: Reduction reactions can target the nitrogen atoms in the ring system.

    Substitution: The compound can participate in substitution reactions, especially at the carboxylic acid group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or reduced heterocyclic rings.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex heterocyclic compounds.
  • Employed in the study of reaction mechanisms and synthetic methodologies.

Biology:

Medicine:

Industry:

  • Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique ring system allows it to bind to active sites or modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Fused Ring System Key Substituents Stability Features Biological Activity Reference
2,2-Dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid Pyrido[2,1-c][1,2,4]thiadiazine 9-carboxylic acid, 2,2-dioxo Not reported Not specified
7-Chloro-9-(furan-3-yl)-2,3,3a,4-tetrahydro-1H-benzo[e]pyrrolo[2,1-c][1,2,4]thiadiazine 5,5-dioxide Benzo[e]pyrrolo[2,1-c][1,2,4]thiadiazine 7-chloro, 9-furan-3-yl, 5,5-dioxo High configurational stability; resistant to hydrolysis AMPA receptor affinity (cognitive enhancer)
3,4-Dihydropyrazino[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide Pyrazino[2,1-c][1,2,4]thiadiazine 9-carboxylic acid, 2,2-dioxo Not reported Not specified
1-Methyl-3-phenyl-1,4-dihydropyrido[2,1-c]-as-triazinium perchlorate Pyrido[2,1-c]-as-triazinium 1-methyl, 3-phenyl, perchlorate ion Synthesis via methylation/hydrazine Not specified

Key Observations:

  • Ring Fusion Differences : The benzo[e]pyrrolo derivative () exhibits enhanced stereo-stability due to its bulky benzo and pyrrolo groups, reducing ring strain and hydrolysis susceptibility compared to simpler triazine systems . In contrast, the pyrido-thiadiazine core of the target compound may confer intermediate stability, though direct data are lacking.

Stability and Reactivity

  • In contrast, simpler triazinium salts () undergo methylation and hydrazine-mediated reactions, suggesting higher reactivity .
  • Hydrolysis Resistance : The 5,5-dioxo configuration in ’s compound confers greater hydrolytic resistance compared to 2,2-dioxo systems, though the latter’s stability remains untested .

Biological Activity

2,2-Dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of nitrogen, sulfur, and oxygen in its structure, which contributes to its diverse pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C8H8N2O4S
  • Molecular Weight : 228.23 g/mol
  • CAS Number : 852296-86-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may modulate enzyme activities or influence receptor functions through binding interactions. For instance, it has been shown to inhibit specific enzymes related to metabolic pathways and signal transduction processes .

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazine compounds exhibit significant antitumor properties. For example:

  • A study demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. The mechanism involved the induction of apoptosis and cell cycle arrest .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as the ABTS assay. Compounds similar to 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine demonstrated good radical scavenging abilities comparable to standard antioxidants like Trolox .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on carboxylesterase (CaE), an enzyme involved in drug metabolism. Molecular docking studies suggest that the compound binds effectively to the active site of CaE, leading to reversible inhibition. This property indicates potential applications in pharmacology for enhancing drug efficacy or reducing toxicity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorCytotoxicity against MCF-7 and Bel-7402 cells
AntioxidantRadical scavenging activity comparable to Trolox
Enzyme InhibitionInhibition of carboxylesterase

Case Studies

  • Cytotoxicity Study :
    • Researchers synthesized a series of thiadiazine derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that certain modifications in the chemical structure enhanced antitumor activity significantly.
  • Antioxidant Evaluation :
    • A comparative study was conducted using various compounds similar to 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine in an ABTS assay. The findings highlighted the compound's potential as a natural antioxidant agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Core synthesis : Start with cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl intermediates. For example, hydrazine hydrate can react with carbazole-9-carbodithioic acid to form thiadiazine precursors (Scheme 18 in ).
  • Optimization : Use alkylation agents like 1,2-dibromoethane or chloroacetaldehyde dimethyl acetal to stabilize the thiadiazine ring. Reaction solvents (e.g., DMF) and bases (e.g., KOH) critically impact regioselectivity (, Schemes 18–19).
    • Analytical validation : Monitor intermediates via TLC and confirm final product purity via HPLC (≥95%) ().

Q. How can the structural conformation of this compound be validated, particularly its bicyclic system and carboxylic acid moiety?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures to confirm bond angles and ring puckering (analogous to pyrido-oxazine derivatives in ) .
  • Spectroscopy : Use 1H^1H-NMR to identify proton environments (e.g., dihydropyrido protons at δ 3.5–4.5 ppm) and 13C^{13}C-NMR for carbonyl carbons (δ 165–175 ppm). IR spectroscopy verifies the dioxo (C=O) stretch at ~1700 cm1^{-1} ().

Advanced Research Questions

Q. What mechanistic insights explain contradictory biological activity data for thiadiazine derivatives in different studies?

  • Methodology :

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., electron-withdrawing groups on the pyrido ring) using in vitro assays (e.g., antimicrobial or enzyme inhibition). For example, fluorophenoxy groups enhance bioactivity ().
  • Molecular docking : Model interactions with target proteins (e.g., bacterial DNA gyrase) to rationalize potency variations ().
    • Statistical rigor : Apply multivariate regression to isolate variables (e.g., logP, steric bulk) influencing activity discrepancies ().

Q. How can researchers design experiments to probe the stability of the thiadiazine ring under physiological conditions?

  • Methodology :

  • Degradation studies : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify hydrolyzed byproducts (e.g., ring-opened carboxylic acids) ().
  • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics and correlate with structural modifications (e.g., methyl groups enhancing ring rigidity) ( ) .

Q. What advanced analytical techniques are recommended for quantifying trace impurities in synthesized batches?

  • Methodology :

  • HPLC-DAD/MS : Use C18 columns with gradient elution (0.1% formic acid/acetonitrile) to separate impurities (e.g., unreacted hydrazine derivatives). Set detection limits to ≤0.1% ().
  • Pharmacopeial standards : Cross-reference with EP/ICH guidelines for residual solvents and elemental impurities ().

Data-Driven Research Challenges

Q. How should researchers address inconsistencies in reported synthetic yields for this compound?

  • Methodology :

  • Design of experiments (DoE) : Use factorial design to test variables (temperature, solvent polarity, catalyst loading). For example, higher polarity solvents (DMF vs. THF) may improve cyclization efficiency ().
  • Reproducibility protocols : Standardize anhydrous conditions and inert atmospheres to minimize side reactions ().

Q. What computational tools are effective for predicting the reactivity of the thiadiazine core in nucleophilic environments?

  • Methodology :

  • DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dioxo group’s electron deficiency may drive nucleophilic attack at C-3 ().
  • MD simulations : Model solvation effects in aqueous vs. organic media to assess ring stability ( ) .

Biological and Pharmacological Research

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

  • Methodology :

  • Cell viability assays : Use MTT/WST-1 on cancer lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Compare with positive controls (e.g., doxorubicin) ().
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays ().

Q. How can the compound’s pharmacokinetic profile be optimized for CNS penetration?

  • Methodology :

  • LogP adjustments : Introduce lipophilic substituents (e.g., methyl or fluoro groups) to enhance blood-brain barrier permeability (clogP target: 2–3) ( ) .
  • P-glycoprotein efflux assays : Use MDCK-MDR1 cells to assess transporter-mediated exclusion ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.